4-甲基磺酰苯基乙酰氯

描述

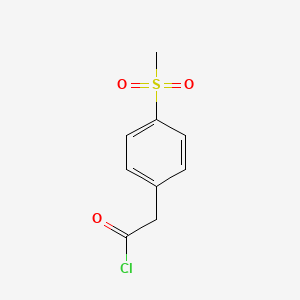

(4-Methylsulfonylphenyl)acetyl chloride is a useful research compound. Its molecular formula is C9H9ClO3S and its molecular weight is 232.68. The purity is usually 95%.

BenchChem offers high-quality (4-Methylsulfonylphenyl)acetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methylsulfonylphenyl)acetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与化学应用

膦酸衍生物的合成

乙酰氯在1-氨基烷基和氨基(芳基)甲基膦酸衍生物的合成中起着重要作用。这些化合物在各种化学过程中都有重要的应用,包括制备具有P-N键的膦肽(Yuan, Chen, & Wang, 1991)。Friedel-Crafts酰化反应

在Friedel-Crafts酰化过程中,乙酰氯是一种关键试剂。该反应在生产中间体(如4-甲基苯乙酮)中至关重要,4-甲基苯乙酮用于各种工业应用(Min, 2011)。药物中间体合成

4-(甲硫基)苯乙酮是一种重要的药物中间体,用于合成万络(罗非昔布),它是通过使用乙酰氯的Friedel-Crafts酰化反应生产的。这证明了该化合物在制药中的作用(Yadav & Bhagat, 2005)。糖类的保护试剂

在有机化学领域,乙酰氯被用作糖类的保护试剂。该应用在复杂的有机合成中很重要,特别是在碳水化合物化学中(Santoyo-González et al., 1994)。多磺酰氯的合成

该化合物用于合成功能芳香族多磺酰氯,这是制备树状大分子和其他复杂有机分子的关键组分。这些氯化物在化学的不同领域有广泛的应用(Percec et al., 2001)。

安全和危害

未来方向

Research has been conducted on derivatives of “(4-Methylsulfonylphenyl)acetyl chloride” for their potential antimicrobial and anti-inflammatory activities . These compounds could be further explored for their therapeutic potential in treating conditions associated with inflammation and microbial infections .

作用机制

Target of Action

The primary targets of (4-Methylsulfonylphenyl)acetyl chloride, also known as 2-(4-methanesulfonylphenyl)acetyl chloride, are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .

Mode of Action

(4-Methylsulfonylphenyl)acetyl chloride interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, (4-Methylsulfonylphenyl)acetyl chloride reduces the production of these inflammatory mediators, thereby affecting the downstream effects of inflammation .

Result of Action

The molecular and cellular effects of (4-Methylsulfonylphenyl)acetyl chloride’s action include a reduction in inflammation due to the decreased production of prostaglandins . This can lead to relief from symptoms associated with inflammation, such as pain and swelling .

生化分析

Cellular Effects

Related compounds have been found to exhibit antimicrobial, COX inhibitory, and anti-inflammatory activities

Molecular Mechanism

It’s known that similar compounds can undergo electrophilic aromatic substitution reactions, where a carbocation is attacked by a pi bond from an aromatic ring

属性

IUPAC Name |

2-(4-methylsulfonylphenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHCNJVEEDSUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-2,4-dioxo-3-phenyl-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2543921.png)

![4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B2543927.png)

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2543928.png)

![(1S,9R)-11-(3-aminopropanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2543932.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2543935.png)

![5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2543936.png)

![N-(4-Chlorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2543941.png)